S-Carbamoyl-L-cysteine CAS 2072-71-1 molecular weight
S-Carbamoyl-L-cysteine CAS 2072-71-1 molecular weight
This guide provides an in-depth technical analysis of S-Carbamoyl-L-cysteine (SCC), focusing on its physicochemical properties, metabolic significance, and applications in enzymatic research.
Physicochemical Profiling and Bio-Analytical Applications
Executive Summary
S-Carbamoyl-L-cysteine (CAS 2072-71-1) is a critical metabolic intermediate and structural analogue in sulfur amino acid biochemistry. Distinct from its isomer N-carbamoyl-L-cysteine and the proteomic capping agent S-carbamidomethylcysteine, SCC functions primarily as a transient intermediate in the enzymatic conversion of thiazoline derivatives to L-cysteine. In drug development and enzymology, it serves as a potent competitive inhibitor of Ornithine Transcarbamylase (OTC), offering a mechanistic probe for urea cycle kinetics. This guide outlines the molecular identity, synthesis pathways, and validated experimental protocols for utilizing SCC in bio-analytical workflows.
Part 1: Molecular Identity & Physicochemical Properties
Structural Definition
S-Carbamoyl-L-cysteine is characterized by the attachment of a carbamoyl group ($ -CONH_2 $) directly to the sulfur atom of the cysteine side chain. This thioester-like linkage is chemically distinct from the amide linkage seen in N-carbamoyl derivatives.
Key Physicochemical Data:
| Property | Specification |
| Chemical Name | S-Carbamoyl-L-cysteine |
| CAS Registry Number | 2072-71-1 |
| Molecular Formula | $ \text{C}_4\text{H}_8\text{N}_2\text{O}_3\text{S} $ |
| Molecular Weight | 164.18 g/mol |
| Stereochemistry | L-isomer (2R) |
| Solubility | Soluble in water; unstable in alkaline pH |
| pKa | ~3.5 (COOH), ~8.5 (NH2); Thiol pKa masked by carbamoylation |
Structural Differentiation (Critical Control Point)
Researchers must distinguish SCC from related cysteine derivatives to avoid experimental error.
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S-Carbamoyl-L-cysteine (SCC): $ \text{NH}_2\text{CO}-\mathbf{S}-\text{CH}_2\text{CH}(\text{NH}_2)\text{COOH} $ (Metabolic intermediate, OTC inhibitor).
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N-Carbamoyl-L-cysteine (NCC): $ \text{HS}-\text{CH}_2\text{CH}(\mathbf{NH}\text{-CO-NH}_2)\text{COOH} $ (Stable urea derivative).
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S-Carbamidomethylcysteine: $ \text{NH}_2\text{CO-CH}_2-\mathbf{S}-\text{CH}_2\dots $ (Proteomics alkylation product).
Part 2: Biological Significance & Mechanism
The ATC Metabolic Pathway
SCC is the pivotal intermediate in the industrial enzymatic production of L-cysteine from DL-2-amino-thiazoline-4-carboxylic acid (DL-ATC).[1] This pathway, utilized by Pseudomonas sp., involves a stereospecific hydrolysis that prevents the racemization often seen in chemical synthesis.
Figure 1: The enzymatic bio-conversion of ATC to L-Cysteine via the S-Carbamoyl-L-cysteine intermediate.[1]
Enzymatic Inhibition (OTC)
SCC acts as a structural analogue of the transition state formed between Ornithine and Carbamoyl Phosphate. It functions as a competitive inhibitor of Ornithine Transcarbamylase (OTC) with respect to ornithine.[2]
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Mechanism: The carbamoyl group on the sulfur mimics the carbamoyl phosphate donor, while the cysteine backbone mimics the ornithine acceptor, effectively locking the enzyme's active site.
Part 3: Synthesis & Stability Protocols
Synthesis Challenges (S→N Migration)
Direct chemical synthesis of SCC is complicated by S→N acyl migration . At neutral or alkaline pH (pH > 6.0), the carbamoyl group spontaneously migrates from the sulfur atom to the
Protocol Requirement: All handling of SCC must occur in acidic buffers (pH < 5.0) or at low temperatures ($ 4^{\circ}\text{C} $) to maintain structural integrity.
Enzymatic Generation Protocol (In Situ)
For analytical standards, enzymatic generation is superior to chemical synthesis due to stereochemical purity.
Reagents:
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Substrate: L-2-Amino-thiazoline-4-carboxylic acid (L-ATC).
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Enzyme: Purified L-ATC Hydrolase (from Pseudomonas lysate).
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Buffer: 50 mM Potassium Phosphate, pH 7.0 (Note: Immediate use required).
Workflow:
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Dissolve L-ATC to 10 mM in buffer.
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Add L-ATC Hydrolase (1 U/mL).
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Incubate at $ 30^{\circ}\text{C} $ for 10–20 minutes.
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Quench: Lower pH to 3.0 using 1M HCl to stabilize SCC and stop conversion to L-Cysteine (if SCC Hydrolase is present).
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Validation: Analyze immediately via HPLC.
Part 4: Experimental Protocols
HPLC Analysis of SCC
To verify molecular weight and purity, use Reverse-Phase HPLC with acidic mobile phases to prevent rearrangement.
Method Parameters:
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Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2).
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Mobile Phase B: Acetonitrile.
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Gradient: 0–10% B over 15 minutes (SCC is highly polar).
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Detection: UV at 210 nm (peptide bond/carbonyl detection).
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Retention Time: SCC will elute early, distinct from L-Cysteine (later, if oxidized to cystine) and N-carbamoyl isomers.
OTC Inhibition Assay
This assay measures the inhibition constant ($ K_i $) of SCC against Ornithine Transcarbamylase.
Reagents:
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Enzyme: Ornithine Transcarbamylase (purified or lysate).
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Substrates: L-Ornithine (variable: 0.5 – 5 mM), Carbamoyl Phosphate (fixed: 5 mM).
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Inhibitor: S-Carbamoyl-L-cysteine (0.1 – 2 mM, prepared in 10 mM HCl).
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Color Reagent: Antipyrine/Monoxime (for Citrulline detection).
Step-by-Step Protocol:
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Preparation: Prepare reaction mix in 50 mM Triethanolamine buffer (pH 8.0).
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Incubation: Add Enzyme + SCC (Inhibitor) + Carbamoyl Phosphate. Incubate 2 min at $ 37^{\circ}\text{C} $.
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Start: Initiate reaction by adding L-Ornithine.
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Reaction: Run for 10 minutes.
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Stop: Add Acid Reagent (stops reaction and stabilizes Citrulline).
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Development: Heat at $ 95^{\circ}\text{C} $ for 15 min with Antipyrine/Monoxime.
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Read: Measure Absorbance at 460 nm.
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Analysis: Plot Lineweaver-Burk (1/V vs 1/[Ornithine]). Competitive inhibition will show intersecting lines at the Y-axis ($ V_{max} $ unchanged, $ K_m $ increases).
Figure 2: Competitive inhibition mechanism of SCC preventing Citrulline formation.
References
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Enzymatic Production of L-Cysteine: Ryu, H. et al. (2025). "Recent Advances in L-Cysteine Biosynthesis via the ATC Pathway." ResearchGate.
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OTC Inhibition Studies: Lee, Y. et al. (1997). "Purification and characterization of ornithine carbamoyltransferase from Canavalia lineata." Plant Science. [3]
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Chemical Identity & CAS: PubChem Compound Summary for CID 151277, S-Carbamylcysteine. National Library of Medicine.
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S-Carbamoyl vs N-Carbamoyl: Cohen, P.P. et al. (1960). "Carbamyl Group Transfer."[3] The Enzymes. (Contextual grounding on carbamoyl migration).
